![molecular formula C11H13N3O2 B1450199 1-[4-(3-叠氮丙氧基)-苯基]-乙酮 CAS No. 1627113-76-1](/img/structure/B1450199.png)

1-[4-(3-叠氮丙氧基)-苯基]-乙酮

描述

“1-[4-(3-Azidopropoxy)-phenyl]-ethanone”, also known as APE, is a synthetic compound that belongs to the family of ketones1. APE is a versatile molecule that has gained significant attention in the scientific community due to its unique chemical and physical properties1.

Synthesis Analysis

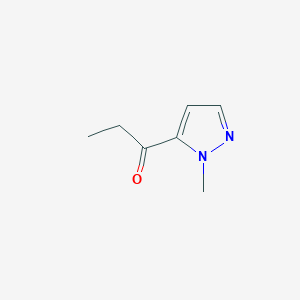

Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. However, similar compounds have been synthesized through reactions involving corresponding acids and alcohols2.Molecular Structure Analysis

The molecular structure of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not directly available. However, a related compound, “1,1,1-Tris[4-(3-azidopropoxy)phenyl]ethane”, contains 76 bonds; 43 non-H bonds, 24 multiple bonds, 18 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 3 positively charged N, and 3 ethers (aromatic)3.Chemical Reactions Analysis

Specific chemical reactions involving “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, it is known to be a synthetic compound that belongs to the family of ketones1.科学研究应用

Application Summary

This compound has been used in the synthesis of various substituted azetidin-2-one derivatives, which have been identified as having potential anticancer properties .

Methods of Application

The 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .

Results or Outcomes

The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

2. Mycobacteria Research

Application Summary

This compound has been used in the synthesis of tetraarabinofuranoside related to the terminal fragment of lipoarabinomannan (LAM) and arabinogalactan of mycobacteria .

Methods of Application

A convergent synthesis of tetraarabinofuranoside β- d -Ara f - (1→2)-α- d -Ara f - (1→3)-α- d -Ara f - (1→5)-α- d -Ara f -1↑OR (R is 4- (3-azidopropoxy)phenyl) was developed . The key step of the synthesis is the formation of 1,2- cis -glycosidic bond .

Results or Outcomes

The synthesized tetraarabinofuranoside represents a linear motif of a branched hexaarabinofuranoside, which is the main LAM epitope . 4- (3-Azidopropoxy)phenyl aglycone belongs to the class of Janus aglycones, which can serve as both a temporary protective group for the anomeric position of carbohydrate and a (pre)spacer for the synthesis of neoglycoconjugates useful for the development of new tuberculosis diagnostic assays .

3. Antimicrobial and Antifungal Research

Application Summary

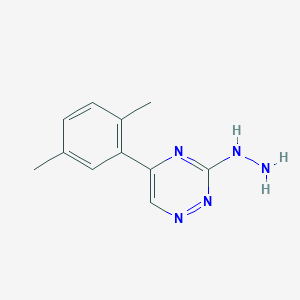

This compound has been used in the synthesis of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, which have shown potential as antimicrobial, antifungal, and antitubercular agents .

Methods of Application

Nicotinic acid was converted into different substituted acetylated nicotinic acid derivatives by sequential transformation involving formation of hydrazide, Schiff’s base and finally acylated oxadiazole derivatives .

Results or Outcomes

Among all the synthesized derivatives, compounds 6b, 6d, 6e, 6g, and 6j demonstrated excellent antimicrobial activity on Bacillus subtilis . The compounds 6d, 6j and compounds 6b, 6f, 6h, and 6i exhibited maximum zone of inhibition against fungi Candida albicans as well as Aspergillus niger, respectively at the concentration of 500 µg/mL . The antitubercular activity exhibited by 6f, 6g, and 6d with minimum inhibitory concentration (MIC) values of 1.2, 3.1, and 7.8 µg/mL, respectively .

4. Antioxidant Research

Application Summary

This compound has been used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives, which have shown potential as antioxidants .

Methods of Application

2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .

Results or Outcomes

The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

5. Antimicrobial and Antifungal Research

Application Summary

This compound has been used in the synthesis of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, which have shown potential as antimicrobial, antifungal, and antitubercular agents .

Methods of Application

Nicotinic acid was converted into different substituted acetylated nicotinic acid derivatives by sequential transformation involving formation of hydrazide, Schiff’s base and finally acylated oxadiazole derivatives .

Results or Outcomes

Among all the synthesized derivatives, compounds 6b, 6d, 6e, 6g, and 6j demonstrated excellent antimicrobial activity on Bacillus subtilis . The compounds 6d, 6j and compounds 6b, 6f, 6h, and 6i exhibited maximum zone of inhibition against fungi Candida albicans as well as Aspergillus niger, respectively at the concentration of 500 µg/mL . The antitubercular activity exhibited by 6f, 6g, and 6d with minimum inhibitory concentration (MIC) values of 1.2, 3.1, and 7.8 µg/mL, respectively .

6. Antioxidant Research

Application Summary

This compound has been used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives, which have shown potential as antioxidants .

Methods of Application

2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .

Results or Outcomes

The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

安全和危害

Specific safety and hazard information for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not available in the retrieved data.

未来方向

The future directions for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, similar compounds have been used in the development of new pesticides with novel structures and unique mechanisms of action5.

Please note that this analysis is based on the available information and may not cover all aspects of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

属性

IUPAC Name |

1-[4-(3-azidopropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKIRBNEWDFCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dimethoxy-3,3-bis(4-methoxyphenyl)benzo[h]indeno[2,1-f]chromen-13(3H)-one](/img/structure/B1450116.png)

![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)

methanone](/img/structure/B1450134.png)

![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)